molecular formula C10H14ClN3O2 B1404013 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hcl CAS No. 1447607-42-2

2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hcl

Cat. No.: B1404013
CAS No.: 1447607-42-2
M. Wt: 243.69 g/mol
InChI Key: AKNAFXYFJWVRNI-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hcl” is a chemical compound with the molecular formula C10H14ClN3O2 . It is a pale-yellow to yellow-brown solid . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 243.69 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The compound has been studied in relation to its adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate the behaviors of piperidine derivatives in corrosion inhibition, focusing on global reactivity parameters and adsorption behaviors (Kaya et al., 2016).

Synthesis and Antibacterial Activity

Piperidine-containing pyrimidine imines and thiazolidinones have been synthesized and evaluated for their antibacterial activity. The study involved the condensation of 1-(4-(4-piperidin-1-yl)phenyl)ethanone with aryl aldehydes to afford substituted phenylprop-2-en-1-ones, which were further cyclized and condensed to yield various compounds with antimicrobial properties (Merugu et al., 2010).

Preparation of Potent Deoxycytidine Kinase Inhibitors

A practical synthesis method for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an intermediate in the preparation of potent deoxycytidine kinase inhibitors, was described. This process was found to be an economical alternative for developing inhibitors used in cancer treatment (Zhang et al., 2009).

Anticancer Applications

Research has been conducted on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities. This indicates their potential as anticancer agents, particularly due to the presence of electron donating and withdrawing groups which determine their potency (Kambappa et al., 2017).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hcl” and similar compounds could have potential applications in the development of new drugs.

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, thereby affecting collagen production. Additionally, the compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with biomolecules, further influencing biochemical pathways.

Cellular Effects

The effects of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins essential for cell function. Moreover, the compound’s impact on cellular metabolism can alter the energy balance within cells, influencing their growth and survival.

Molecular Mechanism

At the molecular level, 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, the compound’s interaction with prolyl-4-hydroxylase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can lead to decreased collagen synthesis, impacting tissue repair and fibrosis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

The effects of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, with prolonged exposure leading to more pronounced changes in cell behavior and metabolism.

Dosage Effects in Animal Models

The effects of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with prolyl-4-hydroxylase can influence the metabolic pathway of collagen synthesis . Additionally, the compound can affect other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, the compound can be transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its effects. Additionally, binding proteins can influence the compound’s distribution within tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization is essential for the compound’s ability to modulate biochemical pathways and cellular processes effectively.

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNAFXYFJWVRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447607-42-2
Record name 5-Pyrimidinecarboxylic acid, 2-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447607-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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